4-(4-Fluorobenzyloxy)benzaldehyde CAS number 56442-17-2 properties
4-(4-Fluorobenzyloxy)benzaldehyde CAS number 56442-17-2 properties
An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzaldehyde
CAS Number: 56442-17-2
This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyloxy)benzaldehyde, a versatile organic compound used as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical Properties
4-(4-Fluorobenzyloxy)benzaldehyde is a high-purity organic compound characterized by a benzaldehyde group linked via an ether bond to a 4-fluorobenzyl group.[1] The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]
| Property | Value | Reference |
| CAS Number | 56442-17-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][2] |
| Molecular Weight | 230.23 g/mol | [1][2] |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]benzaldehyde | [1] |
| Appearance | Beige Powder | [2][4] |
| Melting Point | 96-100 °C | [2] |
| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [2][4] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Storage | Store at ambient or room temperature in a dry, well-ventilated place.[1][3][4][5] |
Synthesis and Experimental Protocols
The primary and most widely utilized method for synthesizing 4-(4-Fluorobenzyloxy)benzaldehyde is the Williamson ether synthesis.[1] This classic method involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[1][6]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a common laboratory-scale synthesis of the title compound.
Reactants and Reagents:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) as a base
-
Acetone as the solvent
Procedure:
-
A mixture of 4-hydroxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate is prepared in acetone.[1]
-
The reaction mixture is heated to approximately 60°C under reflux conditions.[1]
-
The reaction is allowed to proceed for several hours, with progress monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.[7]
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-(4-Fluorobenzyloxy)benzaldehyde as a solid.[7]
An alternative approach involves using 4-fluorobenzyl methanesulfonate as the electrophile, which can lead to higher yields and milder reaction conditions due to the mesylate being an excellent leaving group.[1]
Chemical Reactivity and Derivatization
The structure of 4-(4-Fluorobenzyloxy)benzaldehyde provides two distinct reactive sites for chemical modification: the aldehyde group and the aromatic rings.[1] The aldehyde moiety is particularly versatile.[1]
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(4-Fluorobenzyloxy)benzoic acid, using various standard oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol, (4-(4-Fluorobenzyloxy)phenyl)methanol, using reducing agents like sodium borohydride.[1]
-
Condensation Reactions: It serves as a key substrate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with a substituted acetophenone to yield chalcones (1,3-diaryl-2-propen-1-ones).[1] These chalcones are precursors for numerous heterocyclic compounds with a wide range of biological activities.[1]
-
Wittig Reaction: The aldehyde can undergo the Wittig reaction to form various alkene derivatives.[1]
-
Reductive Amination: This reaction allows for the formation of amines, a crucial transformation in the synthesis of many pharmaceutical candidates.[1] For instance, it is used in the synthesis of Safinamide through reductive alkylation with L-alaninamide.[6]
Applications in Research and Drug Development
4-(4-Fluorobenzyloxy)benzaldehyde is a valuable intermediate in medicinal chemistry, primarily used as a scaffold for generating libraries of bioactive compounds.[1]
-
Synthesis of Chalcones: Its most prominent application is in the synthesis of chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
-
Precursor for Pharmaceuticals: The compound is a key intermediate in the synthesis of drugs such as Safinamide and Ralfinamide.[6] Safinamide is a multi-target drug used for treating Parkinson's disease, acting as a monoamine oxidase B (MAO-B) inhibitor and modulator of sodium and calcium channels.[6]
-
Bioactive Compound Scaffolding: The benzaldehyde derivative is used to create various molecular scaffolds for developing novel therapeutic agents.[1] Benzaldehyde derivatives, in general, have been investigated for a range of biological activities, including antifungal and anticancer properties.[8] For example, some benzyloxybenzaldehyde derivatives have been developed as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Fluorobenzyloxy)benzaldehyde.
-
General Handling: Use with adequate ventilation.[10][11] Avoid breathing dust and contact with eyes, skin, and clothing.[10] Wash hands thoroughly after handling.[10][11]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes.[5][10]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][10]
-
Inhalation: Remove from exposure and move to fresh air immediately.[5][10]
-
Ingestion: Wash mouth out with water.[10] Get medical aid for all exposure routes.[5][10]
-
-
Stability and Storage: The compound is stable under normal temperatures and pressures.[10] Store in a tightly closed container in a cool, dry place.[5][10]
This product is intended for research use only (RUO) and is not for human or veterinary use.[1]
References
- 1. 4-(4-Fluorobenzyloxy)benzaldehyde|CAS 56442-17-2 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE | 56442-17-2 [amp.chemicalbook.com]
- 4. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE CAS#: 56442-17-2 [m.chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
